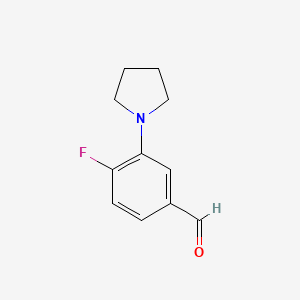

4-Fluoro-3-pyrrolidinobenzaldehyde

描述

4-Fluoro-3-pyrrolidinobenzaldehyde (CAS: 1197193-31-9) is a fluorinated benzaldehyde derivative featuring a pyrrolidine substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₂FNO, with a purity typically ranging from 95% to 98% depending on the supplier . This compound is widely utilized in pharmaceutical and agrochemical research as a versatile building block, particularly in the synthesis of heterocyclic compounds and receptor-targeted molecules.

Key physicochemical properties include:

属性

IUPAC Name |

4-fluoro-3-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)7-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDFLEONWSSNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712332 | |

| Record name | 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-31-9 | |

| Record name | 4-Fluoro-3-(1-pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-Fluoro-3-pyrrolidinobenzaldehyde can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically employs tris(dibenzylideneacetone)dipalladium as the catalyst, cesium carbonate as the base, and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl as the ligand in toluene under an inert atmosphere at 90°C .

化学反应分析

4-Fluoro-3-pyrrolidinobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions include 4-fluoro-3-pyrrolidinobenzoic acid, 4-fluoro-3-pyrrolidinobenzyl alcohol, and substituted derivatives .

科学研究应用

4-Fluoro-3-pyrrolidinobenzaldehyde has diverse applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 4-Fluoro-3-pyrrolidinobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

相似化合物的比较

Table 1: Structural and Commercial Comparison of Fluorinated Pyrrolidinobenzaldehydes

Key Structural and Functional Differences

In contrast, 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde places fluorine at the ortho position, introducing steric hindrance that may limit its utility in certain coupling reactions .

Heterocyclic Variations: Replacing pyrrolidine with thiomorpholino (as in 4-(1,1-Dioxothiomorpholino)benzaldehyde) introduces a sulfone group, increasing polarity and altering solubility profiles .

Methyl vs. Pyrrolidine Substituents :

- 4-Fluoro-3-methylbenzaldehyde substitutes pyrrolidine with a methyl group, reducing steric bulk but eliminating the nitrogen lone pair, which is critical for hydrogen bonding in drug-receptor interactions .

生物活性

4-Fluoro-3-pyrrolidinobenzaldehyde (CAS No. 1197193-31-9) is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

4-Fluoro-3-pyrrolidinobenzaldehyde contains a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of a fluorine atom enhances its lipophilicity and may influence its binding affinity to target proteins.

The biological activity of 4-Fluoro-3-pyrrolidinobenzaldehyde can be attributed to its interaction with specific molecular targets, including enzymes and receptors. Fluorinated compounds often exhibit altered pharmacokinetic properties, which can enhance their therapeutic efficacy. The compound's aldehyde functional group may facilitate interactions through nucleophilic attack by amino acid side chains in proteins.

Antimicrobial Activity

Recent studies have indicated that 4-Fluoro-3-pyrrolidinobenzaldehyde exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

Research has also explored the anticancer potential of 4-Fluoro-3-pyrrolidinobenzaldehyde. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Mitochondrial pathway activation |

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-Fluoro-3-pyrrolidinobenzaldehyde against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a lead compound for antibiotic development .

- Cancer Research : A recent investigation published in Cancer Letters reported that treatment with 4-Fluoro-3-pyrrolidinobenzaldehyde led to a decrease in tumor size in xenograft models. The compound was administered at doses corresponding to its IC50 values determined in vitro, demonstrating a dose-dependent response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。